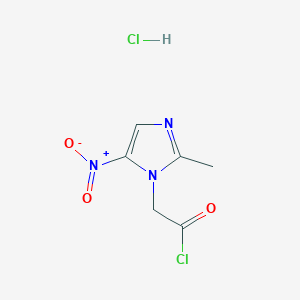
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is a chemical compound with the molecular formula C6H6ClN3O3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
作用机制
Target of Action
The compound, also known as 1-Carboxymethylmetronidazole , is a derivative of metronidazole . Metronidazole is a well-known drug used to combat anaerobic bacterial and parasitic infections . Therefore, the primary targets of this compound are likely to be similar, i.e., anaerobic bacteria and parasites.
Mode of Action
Metronidazole is a prodrug; it is intracellularly reduced by redox-active compounds, such as ferredoxin, to form reactive nitro radicals that are cytotoxic . These radicals can damage DNA and other critical biomolecules, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve DNA synthesis and repair, given the DNA-damaging effects of its parent compound, metronidazole . The disruption of these pathways can inhibit the growth and proliferation of the targeted anaerobic bacteria and parasites.
Pharmacokinetics
Metronidazole, the parent compound, is known to have high gastrointestinal absorption and is distributed throughout the body, crossing both the blood-brain barrier and the placenta . It is metabolized in the liver and excreted mainly through the kidneys . The compound’s ADME properties could be similar, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action would be the inhibition of growth and eventual death of the targeted anaerobic bacteria and parasites. This is achieved through the cytotoxic effects of the reactive nitro radicals formed during the compound’s intracellular reduction .
生化分析
Biochemical Properties
It is known that metronidazole, a related compound, interacts with various enzymes and proteins
Cellular Effects
Derivatives of metronidazole have been shown to exhibit antibacterial and anti-parasitic activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride in animal models have not been reported. Related compounds have been shown to exhibit dose-dependent effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 2-methyl-5-nitroimidazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .
化学反应分析
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution Reactions: The major products are substituted imidazole derivatives.
Reduction Reactions: The major product is 2-(2-methyl-5-amino-1H-imidazol-1-yl)acetyl chloride hydrochloride.
Oxidation Reactions: The major products are various oxidized derivatives of the compound.
科学研究应用
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
相似化合物的比较
Similar Compounds
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 1-Carboxymethylmetronidazole
- Metronidazole-1-acetic acid
Comparison
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is unique due to its acetyl chloride group, which allows it to undergo specific chemical reactions that are not possible with similar compounds. This makes it a valuable intermediate in the synthesis of various derivatives and enhances its utility in scientific research and industrial applications .
属性
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3.ClH/c1-4-8-2-6(10(12)13)9(4)3-5(7)11;/h2H,3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYIUBHTRGOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)Cl)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

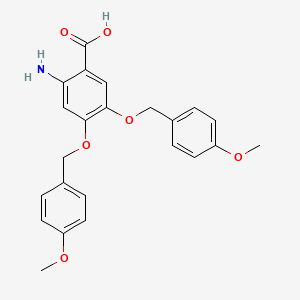
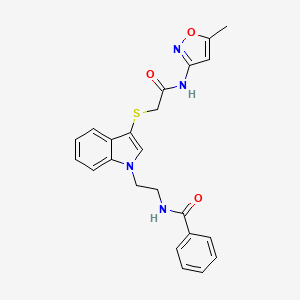
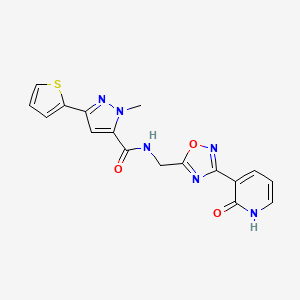
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)
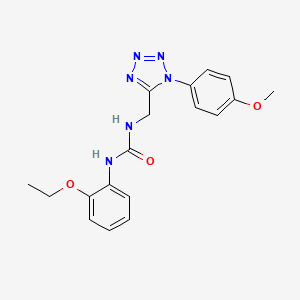
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)
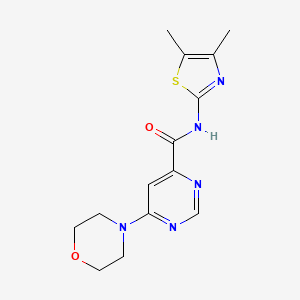
![1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2982852.png)
![3-(4-methylphenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2982854.png)
![4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(4-iodobenzenesulfonyl)piperidine](/img/structure/B2982855.png)
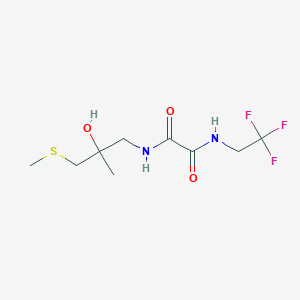
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)
